多利培南

描述

多利培南是一种属于碳青霉烯类抗生素的β-内酰胺类抗生素。它以其广谱抗菌活性而闻名,对革兰氏阳性和革兰氏阴性细菌均有效。多利培南特别以其在水溶液中的稳定性而著称,这使得它可以以输注的形式在较长时间内给药。 它用于治疗复杂腹腔感染、医院获得性肺炎和复杂尿路感染,包括败血症相关的肾脏感染 .

科学研究应用

Indications

Doripenem is indicated for the treatment of:

- Complicated Intra-Abdominal Infections : Effective against infections caused by susceptible bacteria.

- Complicated Urinary Tract Infections : Particularly useful in cases of pyelonephritis and infections caused by resistant strains such as Escherichia coli and Klebsiella pneumoniae.

- Catheter-Related Bloodstream Infections : Demonstrates efficacy in managing infections associated with indwelling catheters.

Pharmacological Profile

Doripenem has a unique pharmacological profile that allows it to combat both aerobic and anaerobic bacteria, including gram-positive and gram-negative organisms. Its structure provides resistance to certain beta-lactamases, making it effective against bacteria that are resistant to other antibiotics.

Summary of Clinical Trials

A meta-analysis of several randomized controlled trials has shown that doripenem is comparable in efficacy to other carbapenems like meropenem and imipenem. Below is a summary of key clinical trials involving doripenem:

| Study Type | Condition | Sample Size | Dosage | Comparator | Results |

|---|---|---|---|---|---|

| Multicenter, Randomized Trial | Ventilator-Associated Pneumonia | 262 | 500 mg every 8 hours | Imipenem/cilastatin 1 g every 8 hours | Similar clinical success rates |

| Double-Blind Trial | Complicated UTI | 377 | 500 mg every 8 hours | Levofloxacin 250 mg daily | Higher success rate for doripenem (OR 1.89) |

| Open-Label Trial | Acute Cholangitis/Cholecystitis | 62 | 500 mg every 8 hours | Imipenem/cilastatin 500 mg every 8 hours | Comparable outcomes |

| Multicenter, Double-Blind Trial | Febrile Neutropenia in Acute Leukemia | 65 | 1 g every 8 hours | Meropenem 1.0 g every 8 hours | No significant difference in efficacy |

Safety Profile

Doripenem has a relatively favorable safety profile. Notably, it has a lower propensity to induce seizures compared to other carbapenems. However, it is not recommended for treating pneumonia due to concerns regarding its efficacy in this indication as per FDA guidelines.

Resistance Patterns

Resistance to doripenem can occur, especially among strains producing carbapenemases. Studies indicate that while doripenem remains effective against many resistant strains, monitoring for resistance patterns is crucial in clinical settings.

Case Studies

- Case Study on Complicated Urinary Tract Infections : A study involving patients with complicated urinary tract infections showed that doripenem provided rapid resolution of symptoms and microbiological eradication in a significant proportion of cases.

- Case Study on Ventilator-Associated Pneumonia : In a multicenter trial focusing on ventilator-associated pneumonia, doripenem was found to be as effective as traditional treatments, with similar rates of clinical success.

- Case Study on Bacteremia : An analysis of bacteremia cases revealed that doripenem had potent activity against gram-negative bacilli isolates, demonstrating its utility in severe infections.

作用机制

多利培南通过抑制细菌细胞壁的合成来发挥其抗菌作用。它通过与青霉素结合蛋白(PBP)结合来实现这一点,青霉素结合蛋白对于细菌细胞壁中肽聚糖链的交联至关重要。这种结合会破坏细胞壁的合成,导致细胞裂解和死亡。 多利培南对产生β-内酰胺酶(降解其他β-内酰胺类抗生素的酶)的细菌特别有效 .

生化分析

Biochemical Properties

Doripenem interacts with various enzymes and proteins in biochemical reactions . For instance, it binds to the OXA-48 carbapenemase, a major resistance determinant that promotes the phenotype of carbapenem-resistant Enterobacteriaceae . Doripenem is observed in the Δ 1 R and Δ 1 S tautomeric states covalently attached to the catalytic S70 residue .

Cellular Effects

Doripenem has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Doripenem exerts its effects at the molecular level through several mechanisms . It binds to penicillin-binding proteins, inhibiting the synthesis of peptidoglycan, a key component of bacterial cell walls . This leads to cell lysis and death .

Temporal Effects in Laboratory Settings

The effects of Doripenem change over time in laboratory settings . It has been observed that resistant subpopulations emerge during simulations of different regimens of Doripenem . The combined use of Doripenem with other antibiotics can reduce the number of these resistant subpopulations .

Dosage Effects in Animal Models

The effects of Doripenem vary with different dosages in animal models . Higher doses of Doripenem are more effective at reducing bacterial counts, but they may also lead to an increased risk of adverse effects .

Metabolic Pathways

Doripenem is involved in various metabolic pathways . It interacts with enzymes such as carbapenemases, which metabolize Doripenem and contribute to antibiotic resistance .

Transport and Distribution

Doripenem is transported and distributed within cells and tissues through passive diffusion and active transport . It can penetrate bacterial cell walls and reach high concentrations within cells .

Subcellular Localization

Doripenem is localized within the periplasmic space of bacterial cells, where it exerts its antibacterial effects . It binds to penicillin-binding proteins located in the inner membrane of the bacterial cell wall .

准备方法

合成路线和反应条件: 多利培南通过多步合成过程合成,该过程涉及其核心β-内酰胺环结构的形成。合成通常从制备关键中间体开始,然后对其进行各种化学反应以形成最终产物。 该过程涉及使用 N,N-二甲基甲酰胺和磷酸盐缓冲液等试剂 .

工业生产方法: 在工业环境中,多利培南的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括结晶步骤,以获得多利培南的所需多晶型,这对于其稳定性和功效至关重要 .

化学反应分析

反应类型: 多利培南经历多种类型的化学反应,包括:

氧化: 多利培南在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 还原反应可以修饰多利培南中存在的官能团,改变其化学性质。

常用试剂和条件: 多利培南化学反应中使用的常用试剂包括磷酸盐缓冲液、甲醇和乙腈。 诸如 pH、温度和溶剂选择等反应条件在决定这些反应的结果中起着至关重要的作用 .

形成的主要产物: 多利培南化学反应形成的主要产物取决于具体的反应条件。 例如,氧化反应可能会产生各种氧化的衍生物,而取代反应会产生具有不同官能团的修饰的多利培南分子 .

相似化合物的比较

类似化合物: 多利培南属于碳青霉烯类抗生素,其中包括其他化合物,如亚胺培南、美罗培南、艾替培南、帕尼培南-倍他米普隆和比亚培南 .

比较:

亚胺培南: 与亚胺培南相比,多利培南具有更广的活性谱,并且在水溶液中更稳定。

美罗培南: 多利培南和美罗培南具有相似的抗菌谱,但多利培南不太可能引起癫痫发作。

艾替培南: 与多利培南不同,艾替培南具有更长的半衰期,可以每天一次给药,但其活性谱更窄。

帕尼培南-倍他米普隆和比亚培南: 这些化合物在广谱活性方面与多利培南相似,但在药代动力学特征和临床应用方面有所不同

生物活性

Doripenem is a novel carbapenem antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical efficacy based on various studies.

Overview of Doripenem

Doripenem (S-4661) is characterized as a 1-β-methyl carbapenem, which distinguishes it from other carbapenems like imipenem and meropenem. Its unique structure allows it to be resistant to degradation by renal dihydropeptidase I, eliminating the need for co-administration with cilastatin, which is required for imipenem .

Pharmacodynamics

Bactericidal Activity

Doripenem exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to have lower minimum inhibitory concentrations (MICs) compared to imipenem and similar efficacy to meropenem against various pathogens, including:

- Streptococcus pneumoniae

- Pseudomonas aeruginosa

- Escherichia coli

- Acinetobacter spp.

In vitro studies indicate that doripenem's MIC values are generally ≤4 mg/L for many clinical isolates, demonstrating its effectiveness against resistant strains .

Resistance Mechanisms

Doripenem is effective against most beta-lactamases produced by both Gram-negative and Gram-positive organisms. Notably, it retains activity against certain metallo-beta-lactamase-producing strains, where other carbapenems fail . The presence of the OprD porin in P. aeruginosa enhances doripenem's uptake, contributing to its superior activity against this pathogen compared to other carbapenems .

Pharmacokinetics

Doripenem achieves high plasma concentrations, with a half-life longer than that of imipenem or meropenem. This pharmacokinetic profile supports its use in treating serious infections, as it maintains effective drug levels over time .

Case Studies and Clinical Trials

A meta-analysis of randomized controlled trials (RCTs) assessed doripenem's efficacy in treating acute bacterial infections. The analysis included eight RCTs comparing doripenem with other antibiotics such as imipenem and meropenem. Key findings include:

- Clinical Success Rate : Doripenem demonstrated similar clinical success rates compared to comparators (odds ratio [OR], 1.15; 95% CI, 0.79–1.66) across various infection types.

- Microbiological Eradication : The microbiological eradication rates were comparable between doripenem and other carbapenems.

- Specific Infections : For complicated urinary tract infections (cUTIs), doripenem showed a higher success rate than comparators (OR, 1.89; 95% CI, 1.13–3.17) .

Summary of Clinical Trials

| Study Type | Infection Type | Doripenem Dosage | Comparator | Clinical Success Rate |

|---|---|---|---|---|

| RCT | Ventilator-associated pneumonia | 500 mg every 8 h | Imipenem/cilastatin 1 g every 8 h | Similar |

| RCT | Complicated UTI | 500 mg every 8 h | Levofloxacin 250 mg daily | Similar |

| RCT | Acute cholangitis | 500 mg every 8 h | Imipenem/cilastatin 500 mg every 8 h | Similar |

| RCT | Febrile neutropenia | 1 g every 8 h | Meropenem 1 g every 8 h | Similar |

属性

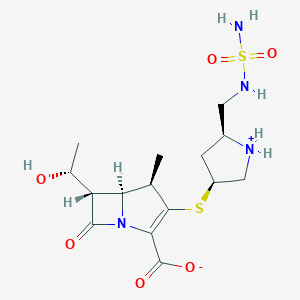

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAACINZEOAHHE-VFZPANTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046678 | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Doripenem is a broad-spectrum carbapenem antibiotic with activity against many gram-positive and gram-negative aerobic bacteria, as well as a variety of anaerobes. Like other beta-lactam antibiotics, doripenem's bactericidal mechanism of action is mostly due to cell death after inhibition of bacterial enzymes called penicillin-bindng proteins (PBPs), which are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall. Carbapenems mainly have high affinity for PBPs 1a, 1b, 2 and 3. Inhibition of each PBP usually results in a different inactivating mechanism. Inhibition of PBPs 1a and 1b results in fast bacterial killing through the formation of spheroplasts, inhibition of PBP 2 results in rod-shaped bacteria to become spherical, and inhibition of PBP 3 results in filamentous-shaped organisms. The PBPs preferentially bound by different carbapenems depend on the organism. In E.coli and P.aeruginosa, doripenem binds to PBP 2, which is involved in the maintenance of cell shape, as well as to PBPs 3 and 4. Doripenem has a 1-beta-methyl side chain, which allows it to be relatively resistant to dehydropeptidase, as well as a trans-alpha-1-hydroxyethyl group at position 6 which provides beta-lactamase resistance. Like other carbapenems, doripenem is different from most beta-lactams due to its stability against hydrolysis by most beta-lactamases, including penicillinases, cephalosporinases, ESBL, and Amp-C producing enterobacteriaceae. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

148016-81-3 | |

| Record name | Doripenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148016-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doripenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doripenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doripenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。